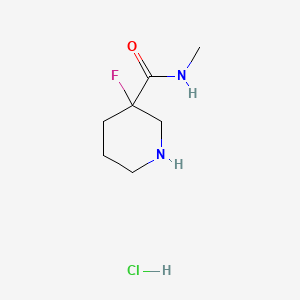
3-fluoro-N-methylpiperidine-3-carboxamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride: is a fluorinated piperidine derivative. Fluorinated compounds are widely studied due to their unique properties, such as increased metabolic stability and the ability to modify critical properties like pKa.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride typically involves multi-step processes. One common method includes the fluorination of piperidine derivatives using reagents like Selectfluor®. The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for fluorinated piperidines often involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets .
Medicine: In medicine, fluorinated piperidines are explored for their potential therapeutic applications. They are investigated as potential drug candidates for various diseases due to their improved pharmacokinetic properties .
Industry: In the industrial sector, 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new products with enhanced efficacy and stability .
Mécanisme D'action
The mechanism of action of 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
3-fluoropiperidine: Another fluorinated piperidine with similar properties but different applications.
N-methylpiperidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness: 3-fluoro-N-methylpiperidine-3-carboxamide hydrochloride is unique due to the presence of both the fluorine atom and the carboxamide group. This combination enhances its metabolic stability and allows for fine-tuning of its physicochemical properties, making it a valuable compound in various fields of research and industry .
Activité Biologique
3-Fluoro-N-methylpiperidine-3-carboxamidehydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H10ClF2N2O
- Molecular Weight : 196.62 g/mol
- IUPAC Name : 3-Fluoro-N-methylpiperidine-3-carboxamide hydrochloride
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. The presence of the fluorine atom enhances the compound's lipophilicity, which may facilitate better receptor binding and bioavailability.
Target Interactions
- Atypical Chemokine Receptor 3 (ACKR3) :
- Efflux Pump Inhibition :
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against resistant bacterial strains. Preliminary studies suggest that it may enhance the activity of existing antibiotics through efflux pump inhibition.
Anticancer Potential
Research into related piperidine derivatives has shown promise in anticancer applications, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural similarities suggest potential for similar effects with this compound.
Case Studies and Research Findings
- Study on ACKR3 Activation :
- Antimicrobial Efficacy :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| N-Methylpiperidine | Moderate antimicrobial | Base structure |
| 3-Fluoro-N-methylpiperidine | Enhanced activity | Fluorine substitution improves potency |
| Carboxamide derivatives | Significant anticancer | Related compounds show promising results |
Propriétés
Formule moléculaire |
C7H14ClFN2O |
|---|---|
Poids moléculaire |
196.65 g/mol |
Nom IUPAC |
3-fluoro-N-methylpiperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H13FN2O.ClH/c1-9-6(11)7(8)3-2-4-10-5-7;/h10H,2-5H2,1H3,(H,9,11);1H |
Clé InChI |
SFMMSZXJLZZHHE-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1(CCCNC1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















